
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate typically involves the reaction of 1-ethyl-1H-imidazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-oxoacetate.
Reduction: Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyethanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
(1-Ethyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the ester group.
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Similar structure with a methyl group instead of an ethyl group.
1-(2-Hydroxyethyl)imidazole: Similar structure but with a hydroxyethyl group instead of an ethyl ester group.
Uniqueness
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is unique due to the presence of both an ester and a hydroxyl group, which can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
ethyl 2-(1-ethylimidazol-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H14N2O3/c1-3-11-6-5-10-8(11)7(12)9(13)14-4-2/h5-7,12H,3-4H2,1-2H3 |
Clave InChI |
FFCMJCSYKHCTGC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


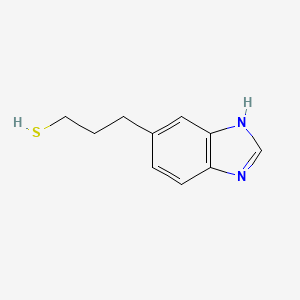

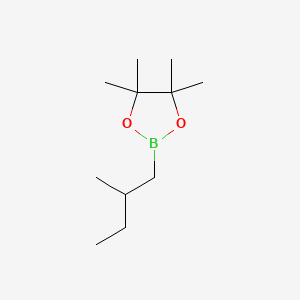
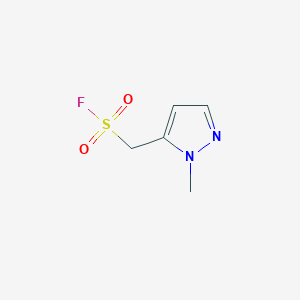
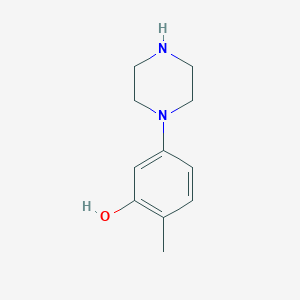
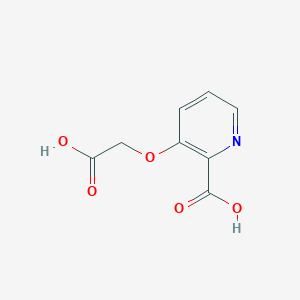



![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

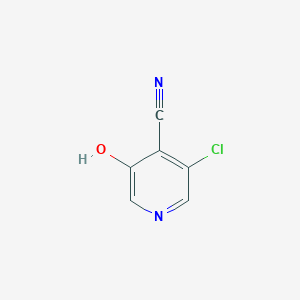
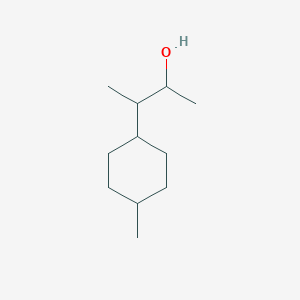
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
